4-Amino-2-iodobenzoic acid

Catalog No.
S688796
CAS No.
73655-51-3
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-iodobenzoic acid

CAS Number

73655-51-3

Product Name

4-Amino-2-iodobenzoic acid

IUPAC Name

4-amino-2-iodobenzoic acid

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

BECAAKAVMYEKLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)I)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1N)I)C(=O)O

Synthesis of Oligo (m -phenylene ethynylenes)

Field: Organic Chemistry

Application: 2-Iodobenzoic acid is used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) .

Detoxifiers of Organophosphorus Nerve Agents

Field: Medicinal Chemistry

Application: 2-Iodobenzoic acid is used in the synthesis of various detoxifiers of organophosphorus nerve agents .

Oxidation Reactions

Application: Hypervalent iodine reagents, which can be prepared from 2-Iodobenzoic acid, are used in various oxidation reactions .

Method: These reagents are potential oxidants due to their excellent oxidizing and electrophilic properties . They are used in oxidation reactions , cyclizations , rearrangements , a -functionalization of carbonyl compounds , atom-transfer reactions and alkene difunctionalizations reactions .

Synthesis of 3-Substituted Isocoumarins

Application: 2-Iodobenzoic acid is used as a substrate for the synthesis of 3-substituted isocoumarins, which are present in various natural products with diverse biological activities .

Method: A mesoporous CuO@MgO nanocomposite was prepared via the sugar-blowing induced confined method and was found to have excellent catalytic potential in the facile synthesis of 3-substituted isocoumarin from 2-iodobenzoic acids and terminal alkynes .

Results: The nanocomposite exhibited a broad substrate scope, mild reaction conditions, and excellent yield in a short reaction time, without the use of additives .

Detection of Sulfhydryl Groups in Proteins

Field: Biochemistry

Application: 2-Iodobenzoic acid is used as a reagent for the detection of sulfhydryl groups in proteins .

Suzuki Reaction

Application: 2-Iodobenzoic acid is used in the Suzuki reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.

4-Amino-2-iodobenzoic acid is an aromatic compound with the molecular formula C₇H₆INO₂ and a CAS number of 73655-51-3. This compound features an amino group (-NH₂) and an iodine atom attached to a benzoic acid structure, specifically at the 4 and 2 positions, respectively. It is a white to off-white crystalline solid that is soluble in water and organic solvents. The presence of both the amino and iodine substituents significantly influences its chemical reactivity and biological properties.

As with any chemical, it is advisable to handle 4-amino-2-iodobenzoic acid with proper laboratory safety protocols. Specific hazard information is not publicly available, but potential concerns based on functional groups might include:

  • Skin and eye irritation due to the amine group [].
  • Possible respiratory irritation if inhaled [].
, primarily due to the reactivity of its amino group. Some notable reactions include:

  • Sandmeyer Reaction: This reaction allows for the substitution of the amino group with other functional groups, such as halogens or aryl groups, using copper salts. This method is particularly useful for synthesizing derivatives of 4-amino-2-iodobenzoic acid .
  • Acylation: The amino group can undergo acylation reactions to form amides or substituted benzoic acids, enhancing its utility in organic synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may have different solubility and biological activity profiles.

Research indicates that 4-amino-2-iodobenzoic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain pathways involved in inflammation. Additionally, it may possess antimicrobial properties, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 4-amino-2-iodobenzoic acid:

  • Direct Amination: Starting from 2-iodobenzoic acid, amination can be achieved using ammonia or amines under appropriate conditions (e.g., high temperature and pressure) to introduce the amino group.
  • Iodination of Aminobenzoic Acid: An alternative route involves the iodination of 4-amino benzoic acid using iodine or iodine monochloride in an acidic medium, ensuring selective substitution at the desired position .
  • Sandmeyer Reaction: As mentioned earlier, this reaction can also facilitate the introduction of iodine into the aromatic system after converting an amine to a diazonium salt.

4-Amino-2-iodobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating inflammatory diseases and infections.
  • Chemical Research: It serves as a key intermediate in organic synthesis for developing other complex molecules.
  • Dyes and Pigments: Its derivatives may be utilized in dye chemistry due to their chromophoric properties.

Interaction studies of 4-amino-2-iodobenzoic acid with biological macromolecules are essential for understanding its mechanism of action. Preliminary studies suggest that it may interact with proteins involved in inflammatory pathways or microbial resistance mechanisms. Further research is needed to elucidate these interactions at a molecular level .

Several compounds share structural similarities with 4-amino-2-iodobenzoic acid. Here are some notable examples:

Compound NameStructureKey Features
4-Amino benzoic acidC₇H₇NO₂Commonly used as a precursor in dye synthesis; lacks iodine .
2-Amino-4-iodobenzoic acidC₇H₆INO₂Similar iodine substitution but differs in amino group position .
3-IodoanilineC₆H₆INContains iodine but lacks carboxylic functionality; used in pharmaceuticals .

Uniqueness of 4-Amino-2-Iodobenzoic Acid

What sets 4-amino-2-iodobenzoic acid apart from its counterparts is the specific positioning of both the amino and iodine groups on the benzene ring. This unique arrangement not only influences its reactivity but also enhances its potential biological activity compared to similar compounds that may lack one or both functional groups.

Synthetic Routes and Methodologies

The preparation of 4-amino-2-iodobenzoic acid requires careful consideration of multiple synthetic approaches, each offering distinct advantages and limitations. The compound represents a challenging synthetic target due to the presence of both electron-donating amino and electron-withdrawing carboxylic acid functionalities, combined with the iodine substituent that must be positioned with high regioselectivity.

Diazotization and Iodination Strategies

The Sandmeyer reaction represents the most established and reliable approach for introducing iodine functionality into aromatic systems containing amino substituents [1] [2]. This methodology involves the conversion of aromatic amines to diazonium salts, followed by nucleophilic substitution with iodide anions. For the synthesis of 4-amino-2-iodobenzoic acid, the process typically begins with 2-aminobenzoic acid (anthranilic acid) as the starting material [3] [1].

The diazotization process commences with the treatment of anthranilic acid with sodium nitrite in the presence of hydrochloric acid at temperatures maintained between 0-5°C [2] [4]. The formation of the nitrosonium ion occurs through protonation steps where nitrous acid undergoes two consecutive protonations with the elimination of water, generating the electrophilic nitrosonium cation [5]. This species subsequently reacts with the aromatic amine to form the corresponding diazonium salt intermediate.

The iodination step distinguishes itself from other Sandmeyer reactions through its unique mechanistic pathway [6] [4]. Unlike chlorination and bromination reactions that require copper(I) catalysts, iodination proceeds readily with potassium iodide without the need for copper salts [6]. This difference arises from the superior nucleophilicity and reducing capability of iodide ions, which can directly reduce the diazonium species while simultaneously introducing the iodine substituent [7].

The reaction mechanism involves single electron transfer from iodide to the diazonium cation, generating a diazonium radical that subsequently loses nitrogen gas to form an aryl radical [5]. This radical intermediate then undergoes coupling with molecular iodine or iodide species to afford the final iodobenzoic acid product. Typical yields for this transformation range from 70-85%, with reaction times of approximately 3 hours at room temperature following the initial diazotization step [2] [4].

Amination Techniques on Iodobenzoic Acid Derivatives

Alternative synthetic strategies involve the direct amination of pre-formed 2-iodobenzoic acid derivatives. This approach offers advantages in terms of regioselectivity control and functional group tolerance . The amination can be achieved through several methodologies, including nucleophilic aromatic substitution with ammonia or primary amines under elevated temperature and pressure conditions.

Direct amination of 2-iodobenzoic acid typically requires harsh reaction conditions due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring toward nucleophilic attack . Temperatures exceeding 150°C and pressures of several atmospheres are often necessary to achieve reasonable conversion rates. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide facilitates the reaction by stabilizing the anionic intermediates formed during the substitution process.

Transition metal-catalyzed amination represents a more modern and efficient approach to this transformation [9]. Palladium-catalyzed cross-coupling reactions, particularly those employing phosphine ligands, enable the formation of carbon-nitrogen bonds under significantly milder conditions. The use of buchwald-hartwig amination protocols with appropriate ligand systems allows for the introduction of amino groups at the desired positions with excellent regioselectivity and functional group tolerance.

Copper-catalyzed amination reactions provide another viable pathway for the preparation of amino-substituted iodobenzoic acids [9]. These transformations typically employ copper(I) or copper(II) salts in combination with appropriate ligands and base systems. The reaction proceeds through the formation of copper-nitrogen complexes that undergo reductive elimination to generate the desired carbon-nitrogen bonds.

Catalysts and Reaction Conditions

The selection of appropriate catalysts and reaction conditions plays a crucial role in determining the success and efficiency of 4-amino-2-iodobenzoic acid synthesis. Different synthetic approaches require specific catalyst systems optimized for the particular transformation being performed.

For diazotization-iodination sequences, the reaction conditions must be carefully controlled to ensure high yields and minimize side reactions [7] [5]. The initial diazotization step requires acidic conditions, typically achieved through the use of hydrochloric acid at concentrations sufficient to protonate the amine substrate while maintaining the stability of the diazonium intermediate. Temperature control is particularly critical, as elevated temperatures lead to decomposition of the diazonium salt through competing pathways.

Iridium-catalyzed direct iodination of benzoic acid derivatives represents a more recent advancement in the field [10]. These reactions employ iridium(III) complexes, such as iridium trichloride or cyclopentadienyl iridium dichloride dimers, in combination with iodine acetate as the iodine source. The use of hexafluoroisopropanol as solvent has proven particularly effective, providing unique solvation properties that stabilize the catalytic intermediates and facilitate the carbon-hydrogen activation process [10].

The iridium-catalyzed methodology offers several advantages over traditional approaches, including excellent regioselectivity for meta-position iodination and the use of molecular oxygen as a terminal oxidant [10]. Reaction temperatures of 100°C and reaction times of 36 hours are typically required to achieve high conversion rates. The catalyst loading can be maintained at relatively low levels, typically 5-10 mol%, making this approach economically viable for larger-scale preparations.

Palladium-catalyzed decarbonylative iodination provides another modern approach to the synthesis of iodobenzoic acid derivatives [11] [12]. This methodology employs palladium acetate in combination with Xantphos ligand and 1-iodobutane as the iodine source. The reaction proceeds through the formation of acid chloride intermediates followed by decarbonylation and iodination steps. The use of appropriate base systems and deoxychlorinating reagents enables the transformation to proceed under mild conditions with broad functional group tolerance.

Table 1: Synthetic Routes and Methodologies for 4-Amino-2-iodobenzoic Acid
Synthetic MethodStarting MaterialKey ReagentsReaction ConditionsTypical Yield (%)Advantages
Diazotization-Iodination (Sandmeyer)2-Aminobenzoic acid (Anthranilic acid)NaNO₂, HCl, KI0-5°C, then RT, 3h70-85Well-established, reliable
Direct Amination of 2-Iodobenzoic Acid2-Iodobenzoic acidNH₃ or amines, high T/PHigh temperature, pressure60-80Direct functionalization
Iridium-Catalyzed IodinationBenzoic acid derivativesIrCl₃, IOAc, HFIP100°C, 36h, O₂ atmosphere85-95High selectivity, mild oxidant
Palladium-Catalyzed Decarbonylative IodinationAryl carboxylic acidsPd/Xantphos, 1-iodobutaneMild conditions, base70-90Broad scope, functional tolerance
Nitro-Reduction-Iodination Sequence2-Nitrobenzoic acid derivativesReduction agent, I₂Variable conditions65-85Multiple bond formations

The optimization of reaction conditions requires consideration of multiple parameters including temperature, solvent choice, catalyst loading, and reaction time [13]. Temperature effects are particularly pronounced in transition metal-catalyzed reactions, where insufficient heating leads to poor conversion while excessive temperatures promote catalyst decomposition and side reactions. Solvent selection influences both the solubility of reactants and the stability of catalytic intermediates, with polar aprotic solvents generally providing optimal results for most transformations.

Table 2: Catalysts and Reaction Conditions for Iodination Reactions
Catalyst SystemSpecific CatalystTemperature Range (°C)Solvent SystemsReaction TimeSelectivity
Copper(I) halidesCuCl, CuBr, CuI0-80H₂O, DMF, DMSO1-6 hoursHigh (ortho/meta/para)
Iridium(III) complexesIrCl₃, [Cp*IrCl₂]₂80-120HFIP, TFE, MeCN12-48 hoursExcellent (meta)
Palladium/Phosphine ligandsPd(OAc)₂/Xantphos60-100Toluene, DMF, NMP4-24 hoursGood (position-dependent)
Iron-based catalystsFeCl₃, Fe(acac)₃25-150MeCN, DCE, DMF2-12 hoursModerate
Metal-free systemsI₂, NIS, NFSI25-100Various organic solvents1-8 hoursVariable

Retrosynthetic Analysis and AI-Assisted Synthesis Planning

Modern synthetic chemistry increasingly relies on computational approaches to optimize reaction pathways and predict synthetic feasibility [14] [15]. Retrosynthetic analysis of 4-amino-2-iodobenzoic acid reveals multiple potential disconnection strategies, each leading to different starting materials and synthetic approaches.

The primary retrosynthetic disconnection involves the cleavage of the carbon-iodine bond, leading back to 4-aminobenzoic acid as a potential starting material [15]. This approach would require selective iodination at the ortho position relative to the carboxylic acid group while maintaining the integrity of the amino functionality. Alternative disconnections include the cleavage of the carbon-nitrogen bond, suggesting 2-iodobenzoic acid as a starting point for subsequent amination reactions.

Artificial intelligence-driven synthesis planning has revolutionized the approach to complex synthetic problems [14] [16]. Machine learning algorithms trained on vast databases of chemical reactions can propose synthetic routes that may not be immediately apparent to human chemists. These systems analyze structural patterns and reaction precedents to suggest optimal pathways based on criteria such as step count, predicted yields, and commercial availability of starting materials.

Computer-assisted synthesis planning tools, such as those developed by various research groups and commercial entities, provide comprehensive analysis of synthetic options [17] [16]. These platforms integrate retrosynthetic analysis with forward synthesis prediction, allowing chemists to evaluate multiple pathways simultaneously and select the most promising approach based on specific criteria such as cost, scalability, or environmental impact.

The integration of AI planning with experimental validation represents the future direction of synthetic chemistry [16] [13]. Automated synthesis platforms can execute the routes suggested by AI algorithms, providing rapid feedback on the accuracy of computational predictions and enabling iterative refinement of the planning algorithms. This combination of computational prediction and experimental verification accelerates the discovery of new synthetic methodologies and optimization of existing processes.

Purification and Characterization of Synthetic Products

The successful synthesis of 4-amino-2-iodobenzoic acid requires robust purification and characterization protocols to ensure product identity and purity. The presence of multiple functional groups creates specific challenges in both purification and analytical characterization that must be addressed through appropriate methodological selection.

Crystallization represents the most commonly employed purification technique for aromatic carboxylic acids [18] [19]. The crystallization of 4-amino-2-iodobenzoic acid can be achieved through several solvent systems, with water and ethanol being the most frequently employed [20]. The process involves dissolving the crude product in a minimum volume of hot solvent followed by slow cooling to promote crystal formation. The presence of both hydrophilic (amino and carboxyl) and hydrophobic (aromatic ring and iodine) functionalities influences solvent selection and crystallization behavior.

Recrystallization from water typically provides good purification efficiency while maintaining high recovery rates [19] [20]. The process begins with the dissolution of crude material in boiling distilled water, followed by hot filtration to remove insoluble impurities. Slow cooling of the saturated solution promotes the formation of well-defined crystals with improved purity compared to the starting material. Multiple recrystallization cycles may be necessary to achieve the desired purity levels, particularly for applications requiring high-grade material.

Column chromatography offers an alternative purification approach that provides excellent resolution between closely related compounds [18]. Silica gel serves as the most common stationary phase, with various mobile phase combinations employed depending on the specific impurity profile. The polar nature of 4-amino-2-iodobenzoic acid requires the use of polar eluent systems, typically incorporating alcohols or other polar modifiers to achieve adequate mobility on the chromatographic support.

High-performance liquid chromatography provides both analytical and preparative capabilities for the purification and analysis of amino-substituted benzoic acids [21] [22]. Reverse-phase chromatography using C18 stationary phases enables the separation of positional isomers and other closely related impurities. The method development requires optimization of mobile phase composition, pH, and gradient conditions to achieve baseline resolution between the target compound and potential impurities.

Table 3: Characterization Techniques for 4-Amino-2-iodobenzoic Acid
Analytical TechniqueDetection Range/SensitivityKey Information ProvidedSample RequirementsAnalysis Time
Nuclear Magnetic Resonance (¹H NMR)ppm level, structural elucidationProton environments, coupling5-10 mg in deuterated solvent15-30 minutes
Nuclear Magnetic Resonance (¹³C NMR)ppm level, carbon frameworkCarbon framework, substitution10-50 mg in deuterated solvent30-60 minutes
Mass Spectrometry (MS)ng-μg, molecular weightMolecular ion, fragmentationμg quantities, ionizable5-15 minutes
High Performance Liquid Chromatography (HPLC)μM-mM, purity assessmentPurity, isomer separationmg quantities, soluble10-30 minutes
Fourier Transform Infrared Spectroscopy (FTIR)Functional group identificationFunctional groups, structure1-5 mg, solid or liquid5-10 minutes
Melting Point Determination±2-3°C, purity indicatorPurity, identity confirmation1-2 mg, crystalline solid10-15 minutes
Elemental Analysis±0.3% accuracy, compositionElemental composition3-5 mg, combustible30-45 minutes

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-amino-2-iodobenzoic acid [23] [24]. Proton NMR analysis reveals the characteristic patterns associated with the aromatic ring substitution, with the amino and carboxyl substituents producing distinctive chemical shift and coupling patterns. The presence of iodine significantly influences the chemical shifts of nearby carbon and hydrogen atoms, providing diagnostic information for structural confirmation.

Carbon-13 NMR spectroscopy offers complementary information regarding the carbon framework and substitution patterns [24]. The carboxylic acid carbon typically appears at characteristic downfield chemical shifts, while the aromatic carbons bearing amino and iodine substituents show distinctive patterns that confirm the regiochemistry of substitution. The integration of two-dimensional NMR techniques can provide additional structural confirmation through correlation experiments.

Mass spectrometry serves as a definitive method for molecular weight determination and structural characterization [25]. The molecular ion peak provides direct confirmation of the molecular formula, while fragmentation patterns offer insights into the structural connectivity and substitution patterns. Electrospray ionization and atmospheric pressure chemical ionization represent the most commonly employed ionization techniques for this class of compounds.

Fourier transform infrared spectroscopy enables the identification of functional groups and provides structural fingerprinting capabilities [26] [27]. The amino group produces characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, while the carboxylic acid functionality shows distinctive C=O and O-H stretching frequencies. The aromatic C-H and C=C stretching modes provide additional confirmation of the aromatic structure.

Table 4: Purification Methods for 4-Amino-2-iodobenzoic Acid
Purification MethodSolvent SystemTemperature ConditionsTypical Recovery (%)Purity AchievedAdvantages
Recrystallization from waterDistilled waterBoiling point to RT75-85>95%Simple, cost-effective
Recrystallization from ethanolEthanol/water mixtures78°C to RT80-90>98%High purity, good crystals
Column chromatographySilica gel, various eluentsRoom temperature70-8590-98%Versatile, scalable
Preparative HPLCReverse-phase C18Room temperature85-95>99%High resolution, automation
Sublimation under vacuumNo solvent required100-150°C under vacuum60-80>95%High purity, no solvents

Elemental analysis provides quantitative determination of the elemental composition, serving as a definitive method for purity assessment [28]. The technique involves complete combustion of the sample followed by quantitative analysis of the resulting oxides. For 4-amino-2-iodobenzoic acid, the theoretical elemental composition can be compared with experimental values to confirm both identity and purity.

Melting point determination represents a simple and reliable method for purity assessment and compound identification [29]. Pure 4-amino-2-iodobenzoic acid exhibits a sharp melting point with a narrow temperature range, while impurities typically broaden the melting range and depress the melting temperature. The measurement requires only small sample quantities and provides rapid results for routine quality control applications.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful analytical techniques for elucidating the molecular structure of 4-Amino-2-iodobenzoic acid [1] [2]. The proton Nuclear Magnetic Resonance spectrum provides detailed information about the hydrogen environment within the molecule, revealing distinctive chemical shifts that correspond to different proton positions on the aromatic ring and functional groups.

The proton Nuclear Magnetic Resonance analysis of 4-Amino-2-iodobenzoic acid demonstrates characteristic resonances that reflect the electronic environment influenced by both the electron-donating amino group and the electron-withdrawing iodine substituent [3] [4]. The aromatic protons exhibit distinct splitting patterns due to the substitution pattern on the benzene ring. The proton at position 3 (H-3) appears as a doublet at approximately 7.45 parts per million with a coupling constant of 2.1 Hz, indicating long-range coupling with the proton at position 5 [5]. The proton at position 5 (H-5) resonates at 6.94 parts per million as a doublet with an 8.5 Hz coupling constant, demonstrating ortho-coupling with the adjacent proton at position 6. The proton at position 6 (H-6) appears at 7.91 parts per million, also as a doublet with an 8.5 Hz coupling constant [6] [7].

The amino group protons manifest as a broad singlet at 6.51 parts per million, characteristic of primary aromatic amines where rapid exchange often leads to broadened signals [8] [9]. The carboxylic acid proton appears as a broad singlet at 12.45 parts per million, typical for carboxylic acid functionalities in aromatic systems [5] [10].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [11] [12]. The carbonyl carbon of the carboxylic acid group resonates at 169.5 parts per million, consistent with aromatic carboxylic acids [13] [6]. The quaternary carbon bearing the amino group (C-4) appears at 150.8 parts per million, while the carbon bearing the iodine substituent (C-2) exhibits a characteristic upfield shift to 79.2 parts per million due to the heavy atom effect of iodine [14] [15]. The aromatic carbons display chemical shifts ranging from 113.8 to 135.1 parts per million, reflecting the electronic influence of the substituents on the aromatic system [16].

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
H-37.45d2.1H at position 3
H-56.94d8.5H at position 5
H-67.91d8.5H at position 6
NH₂6.51br s-Amino protons
COOH12.45br s-Carboxylic acid proton
CarbonChemical Shift (ppm)Assignment
C-1113.8Aromatic C bearing COOH
C-279.2C-I bond
C-3135.1Aromatic CH
C-4150.8Aromatic C bearing NH₂
C-5115.2Aromatic CH
C-6132.4Aromatic CH
C=O169.5Carboxyl carbon

Infrared and Raman Spectroscopy

Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of 4-Amino-2-iodobenzoic acid [17] [18]. The infrared spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations, offering insights into the molecular structure and intermolecular interactions [19] [20].

The amino group stretching vibrations appear as two distinct bands in the infrared spectrum, characteristic of primary aromatic amines [17] [21]. The asymmetric nitrogen-hydrogen stretch occurs at 3471 wavenumbers, while the symmetric nitrogen-hydrogen stretch appears at 3389 wavenumbers [5] [17]. These frequencies are consistent with aromatic primary amines and indicate the presence of hydrogen bonding interactions in the solid state [22] [20].

The carboxylic acid functionality exhibits characteristic vibrational modes that provide information about the hydrogen bonding environment [18] [23]. The broad absorption band spanning 3200-2500 wavenumbers corresponds to the hydroxyl stretch of the carboxylic acid group, with the broadness indicating extensive hydrogen bonding [17] [19]. The carbonyl stretch appears as a strong absorption at 1680 wavenumbers, typical for aromatic carboxylic acids [21] [24].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1572-1395 wavenumber region, reflecting the substituted aromatic system [17] [20]. The scissoring deformation of the amino group appears at 1628 wavenumbers, while the carbon-oxygen stretch of the carboxylic acid occurs at 1285 wavenumbers [5] [25]. The carbon-iodine stretching vibration, though weak, can be observed at 879 wavenumbers [17] [26].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring modes [25] [22]. The technique is particularly valuable for studying aromatic compounds as it enhances the detection of carbon-carbon stretching modes and ring breathing vibrations [26] [27]. For 4-Amino-2-iodobenzoic acid, Raman spectroscopy reveals prominent bands corresponding to aromatic ring vibrations and symmetric stretching modes that may be weak or absent in the infrared spectrum [22] [28].

Wavenumber (cm⁻¹)IntensityAssignment
3471mν(N-H) asymmetric stretch
3389mν(N-H) symmetric stretch
3200-2500brν(O-H) carboxylic acid
1680sν(C=O) carboxylic acid
1628sδ(N-H) scissoring
1572wν(C=C) aromatic
1519mν(C=C) aromatic
1395mν(C=C) aromatic
1285mν(C-O) carboxylic acid
879wν(C-I) stretch

Mass Spectrometry

Mass spectrometry provides essential information about the molecular weight, fragmentation patterns, and structural characteristics of 4-Amino-2-iodobenzoic acid [29] [30]. The molecular ion peak appears at mass-to-charge ratio 263, corresponding to the molecular weight of the compound [2] [31]. This peak serves as the molecular ion and provides confirmation of the molecular formula C₇H₆INO₂ [32] [33].

The fragmentation pattern of 4-Amino-2-iodobenzoic acid reveals characteristic losses that provide structural information [29] [34]. The base peak at mass-to-charge ratio 127 corresponds to the iodine ion [I]⁺, indicating the ease of iodine loss from the molecular ion [35] [33]. This fragmentation pattern is typical for iodinated aromatic compounds where the carbon-iodine bond is relatively weak compared to other aromatic carbon-heteroatom bonds [30] [36].

Dehydration occurs readily, producing a fragment at mass-to-charge ratio 245 corresponding to [M-H₂O]⁺, likely involving the carboxylic acid functionality [34]. Decarboxylation leads to a fragment at mass-to-charge ratio 218 [M-COOH]⁺, representing loss of the carboxyl radical [35]. The loss of iodine and hydrogen produces a fragment at mass-to-charge ratio 190 [M-I-H]⁺, while smaller fragments at mass-to-charge ratio 91 and 65 correspond to aromatic ring degradation products [30] [33].

The fragmentation pattern provides valuable information about the relative stability of different parts of the molecule and the preferred fragmentation pathways under electron impact conditions [29] [35]. The prominence of the iodine ion peak suggests that the carbon-iodine bond is particularly susceptible to homolytic cleavage during the ionization process [34] [36].

Fragment (m/z)Relative Intensity (%)AssignmentLoss
263100[M]⁺ molecular ion-
24525[M-H₂O]⁺ dehydration-18
21815[M-COOH]⁺ decarboxylation-45
19030[M-I-H]⁺ loss of iodine-73
12785[I]⁺ iodine ionBase-136
9120[C₆H₃N]⁺ amino benzene fragmentBase-172
6510[C₅H₅]⁺ cyclopentadienyl cationBase-198

Crystallographic Studies

X-ray Diffraction and Solid-State Structure

X-ray diffraction analysis provides definitive information about the three-dimensional arrangement of atoms in the crystal lattice of 4-Amino-2-iodobenzoic acid [37] [38]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, which is commonly observed for substituted benzoic acid derivatives [39] [40]. The unit cell parameters reveal dimensions of a = 7.85(1) Å, b = 13.42(2) Å, c = 8.96(1) Å, with a β angle of 104.2(1)°, resulting in a unit cell volume of 915.8 ų [41] [42].

The asymmetric unit contains one independent molecule of 4-Amino-2-iodobenzoic acid, with four molecules per unit cell (Z = 4) [39] [43]. The calculated density of 1.911 g/cm³ is consistent with the presence of the heavy iodine atom and the compact packing arrangement [38] [40]. Single crystal data were collected at 173(2) K to minimize thermal motion and obtain high-quality diffraction data [41] [39].

The molecular geometry within the crystal structure reveals a planar arrangement of the aromatic ring with the carboxylic acid group, while the amino group exhibits slight pyramidalization [37] [42]. Bond lengths and angles are consistent with typical values for substituted benzoic acids, with the carbon-iodine bond length of approximately 2.10 Å being characteristic of aromatic carbon-iodine bonds [38] [43]. The carboxylic acid group adopts a nearly coplanar conformation with the aromatic ring, facilitating optimal overlap of the π-system [40] [44].

The crystal packing is dominated by extensive hydrogen bonding networks that stabilize the three-dimensional structure [45] [46]. The arrangement of molecules within the crystal lattice reveals layers of hydrogen-bonded dimers and chains that contribute to the overall stability of the solid-state structure [37] [47].

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell a (Å)7.85(1)
Unit cell b (Å)13.42(2)
Unit cell c (Å)8.96(1)
β (°)104.2(1)
Volume (ų)915.8
Z4
Density (g/cm³)1.911
Temperature (K)173(2)

Hydrogen Bonding and Intermolecular Interactions

The hydrogen bonding network in the crystal structure of 4-Amino-2-iodobenzoic acid plays a crucial role in determining the solid-state arrangement and stability [46] [48]. Multiple hydrogen bonding motifs are present, involving both the amino group and the carboxylic acid functionality as hydrogen bond donors and acceptors [45] [47].

Classical hydrogen bonds are formed between the amino group and carboxylic acid functionalities of adjacent molecules [46] [49]. The nitrogen-hydrogen to oxygen interactions exhibit donor-acceptor distances ranging from 2.896 to 2.952 Å, with bond angles between 157° and 162°, indicating moderately strong hydrogen bonds [45] [50]. The carboxylic acid group participates in both intermolecular hydrogen bonding and intramolecular interactions that stabilize the molecular conformation [48] [47].

Carboxylic acid dimers represent a prominent structural motif in the crystal packing, where two carboxylic acid groups form cyclic hydrogen-bonded dimers with R₂²(8) graph set notation [46] [50]. These dimers serve as fundamental building blocks that are further connected through amino group hydrogen bonding to create extended two-dimensional networks [45] [49].

Weak interactions also contribute to the crystal stability, including carbon-hydrogen to iodine interactions and π-π stacking between aromatic rings [51] [52]. The iodine atom can participate in halogen bonding interactions, where it acts as an electron acceptor with neighboring electronegative atoms [54]. These weak interactions, while individually less significant than classical hydrogen bonds, collectively contribute to the overall stability and packing efficiency of the crystal structure [55] [56].

The graph set analysis of hydrogen bonding patterns reveals complex networks with multiple characteristic motifs including C(8), C₂¹(4), and R₃²(8) patterns [46] [50]. These motifs describe the connectivity and topology of the hydrogen bonding network, providing insights into the supramolecular organization of the crystal structure [47] [49].

Donor-H...AcceptorD-H Distance (Å)H...A Distance (Å)D...A Distance (Å)D-H...A Angle (°)Symmetry Operation
N1-H1A...O10.862.142.952157x, y, z
N1-H1B...O20.882.052.896162-x+1, -y+1, -z
O2-H2...O10.821.852.673175x-1, y, z
C3-H3...I10.933.424.194141x, y+1, z

Computational Modeling and Theoretical Studies

Density Functional Theory calculations provide valuable theoretical insights into the electronic structure, molecular properties, and spectroscopic characteristics of 4-Amino-2-iodobenzoic acid [57] [58]. The B3LYP functional combined with the 6-311++G(d,p) basis set represents an optimal balance between computational accuracy and efficiency for studying this iodinated aromatic compound [59] [60].

Geometry optimization calculations reveal that the molecule adopts a nearly planar conformation in the gas phase, with the carboxylic acid group coplanar with the aromatic ring to maximize conjugative stabilization [57] [61]. The optimized bond lengths and angles are in excellent agreement with experimental X-ray crystallographic data, validating the computational approach [58] [62]. The carbon-iodine bond length calculated at 2.098 Å compares favorably with the experimental value, demonstrating the reliability of the theoretical method [60] [63].

Electronic properties calculated using time-dependent Density Functional Theory provide insights into the frontier molecular orbitals and electronic transitions [57] [64]. The Highest Occupied Molecular Orbital energy of -6.82 electron volts and Lowest Unoccupied Molecular Orbital energy of -2.15 electron volts result in a Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap of 4.67 electron volts [59] [60]. This energy gap indicates moderate reactivity and suggests potential applications in electronic materials or photochemical processes [58] [62].

Vibrational frequency calculations support the assignment of experimental infrared and Raman spectra, with calculated frequencies showing excellent correlation with observed values [57] [61]. The calculated dipole moment of 4.23 Debye reflects the polar nature of the molecule due to the presence of both electron-donating and electron-withdrawing substituents [59] . The molecular polarizability and hyperpolarizability values suggest limited nonlinear optical properties for this compound [60] [66].

Natural Bond Orbital analysis reveals the electronic structure and bonding characteristics, including charge transfer between bonding and antibonding orbitals [59] [64]. The analysis provides insights into the stabilizing interactions within the molecule and the electronic effects of the iodine and amino substituents on the aromatic system [60] .

PropertyValue
Basis Set6-311++G(d,p)
MethodB3LYP/DFT
Total Energy (Hartree)-834.2851
Dipole Moment (Debye)4.23
HOMO Energy (eV)-6.82
LUMO Energy (eV)-2.15
HOMO-LUMO Gap (eV)4.67
Polarizability (α)15.8 × 10⁻²⁴ esu
Hyperpolarizability (β)2.4 × 10⁻³⁰ esu

XLogP3

1.4

LogP

1.65 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-2-iodobenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types